Diethyl 3,3'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate)

Description

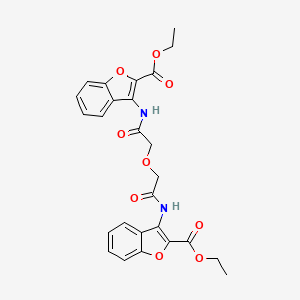

Diethyl 3,3'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) is a symmetric dimeric compound featuring a central 2,2'-oxybis(acetyl) core bridged via azanediyl (NH) groups to two benzofuran-2-carboxylate moieties.

Properties

IUPAC Name |

ethyl 3-[[2-[2-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O9/c1-3-34-25(31)23-21(15-9-5-7-11-17(15)36-23)27-19(29)13-33-14-20(30)28-22-16-10-6-8-12-18(16)37-24(22)26(32)35-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTSHQQZSSOMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COCC(=O)NC3=C(OC4=CC=CC=C43)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-((2,2’-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of benzofuran-2-carboxylic acid, which is then esterified with ethanol to form the corresponding ethyl ester. The next step involves the formation of the oxamide linkage through a reaction with oxalyl chloride and subsequent amination with diethylamine. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity. Industrial methods would also incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-((2,2’-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran rings or ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl 3,3’-((2,2’-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features of the Target Compound:

- Linker : 2,2'-oxybis(acetyl) (provides flexibility and electron-withdrawing properties).

- Functional Groups : Benzofuran-2-carboxylate esters (aromatic, π-conjugated systems).

- Bridging Groups : Bis(azanediyl) (NH) groups enabling hydrogen bonding.

Comparative Analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

- Linker Flexibility : The target’s oxybis(acetyl) linker offers greater conformational flexibility compared to rigid cyclohexane () or aromatic linkers ().

- Electronic Effects : Benzofuran-2-carboxylate esters (target) provide stronger electron-withdrawing effects than benzoimidazole () or benzonitrile ().

- Stereochemical Complexity : Cyclohexane-linked analogs () exhibit chirality, whereas the target compound’s symmetry reduces stereochemical variability.

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data Comparison

Biological Activity

Diethyl 3,3'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives and features a complex structure that includes two diethyl groups and a bis(azanediyl) linkage. Its molecular formula and structural characteristics suggest potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₆ |

| Molecular Weight | 346.34 g/mol |

| CAS Number | Not available |

Research indicates that compounds similar to Diethyl 3,3'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(benzofuran-2-carboxylate) may exert their biological effects through various mechanisms:

- Antioxidant Activity : The presence of benzofuran moieties suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and cell growth.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Case Study : A study conducted on a related benzofuran derivative showed a significant reduction in cell viability in MCF-7 cells after 48 hours of treatment at concentrations ranging from 10 to 100 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Anti-inflammatory Effects

Anti-inflammatory properties have also been reported for similar benzofuran compounds. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : In vitro studies indicated that treatment with related compounds resulted in decreased levels of these cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS).

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary evaluations indicate that compounds in this class exhibit low toxicity at therapeutic doses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.